molecular formula C15H15ClN6OS B2446046 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride CAS No. 2416218-22-7

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride

Cat. No. B2446046
CAS RN: 2416218-22-7
M. Wt: 362.84
InChI Key: VNZVMJCFUUPMSP-DGCLKSJQSA-N
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Description

This compound is a complex organic molecule that contains an indene moiety (a fused cyclohexene and benzene ring), a tetrazole group (a five-membered ring containing four nitrogen atoms), and a thiophene group (a five-membered ring containing a sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The 3D conformation would likely be influenced by the stereochemistry at the 1 and 2 positions of the indene moiety .

Scientific Research Applications

Synthesis and Characterization

  • N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride and related compounds are synthesized and characterized for their potential in various applications. For example, compounds with similar structural properties have been synthesized and characterized through methods like IR, NMR, and mass spectral analysis, indicating their suitability for further biological and pharmacological studies (Talupur et al., 2021).

Biological and Pharmacological Evaluation

  • These compounds are often evaluated for biological activities, such as antimicrobial properties. Research has shown that structurally similar compounds exhibit significant activity against various bacterial and fungal strains, suggesting their potential as therapeutic agents (Babu et al., 2013).

Molecular Docking Studies

  • Molecular docking studies are an integral part of the research on these compounds. These studies help in understanding the interaction of the compounds with biological targets, which is crucial for drug development. For instance, similar compounds have been subjected to molecular docking studies to evaluate their potential binding to specific biological targets (Spoorthy et al., 2021).

Potential in Treating Specific Conditions

  • Some studies have focused on the synthesis of compounds with structural similarities for treating specific medical conditions like human papillomavirus infections, demonstrating the therapeutic potential of these compounds (Boggs et al., 2007).

Exploration of New Chemical Structures

  • Research also involves the exploration of new chemical structures and reactions. For example, studies have been conducted on the thermal reactions of related compounds, leading to the formation of new chemical structures, which can be crucial for discovering new drugs or materials (Soares et al., 2015).

Mechanism of Action

The biological activity of this compound would depend on its interactions with biological targets. The presence of the indene, tetrazole, and thiophene moieties could potentially allow for interactions with a variety of enzymes or receptors .

Future Directions

Further studies could be conducted to elucidate the synthesis, reactivity, and biological activity of this compound. This could include experimental studies to determine its physical and chemical properties, as well as in vitro and in vivo studies to investigate its potential biological activities .

properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS.ClH/c16-13-10-4-2-1-3-9(10)7-11(13)18-15(22)14-12(5-6-23-14)21-8-17-19-20-21;/h1-6,8,11,13H,7,16H2,(H,18,22);1H/t11-,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUQQGHNGYRVTF-LOCPCMAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=C(C=CS3)N4C=NN=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=C(C=CS3)N4C=NN=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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